ethyl {3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate
Description
Ethyl {3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate is a complex indole derivative characterized by a 2,3-dihydro-1H-indole core substituted with a 3-aminophenyl ketoethyl group, a hydroxyl group, and an ethyl ester moiety. Its synthesis typically involves aldol-type condensation reactions, as demonstrated in the preparation of related α-diazo-β-hydroxy esters (). Indole derivatives are widely studied in medicinal chemistry due to their interactions with enzymes and receptors, particularly in cancer and inflammation pathways.
Properties
IUPAC Name |
ethyl 2-[3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-2-oxoindol-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-2-27-18(24)12-22-16-9-4-3-8-15(16)20(26,19(22)25)11-17(23)13-6-5-7-14(21)10-13/h3-10,26H,2,11-12,21H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBOTOKMEZTNOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC(=CC=C3)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl {3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate is a complex organic compound with significant potential in medicinal chemistry. This compound is part of a broader class of indole derivatives known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this particular compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's structure can be denoted by its IUPAC name and molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C18H20N2O4 |
| Molecular Weight | 328.36 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions often involve binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical pathways.
Anticancer Activity
Research indicates that compounds structurally similar to this compound exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies have shown that derivatives of indole compounds can inhibit the proliferation of various cancer cell lines, such as MCF7 (breast cancer) and HCT116 (colon cancer). The IC50 values for these compounds often range from 5 to 20 µM, indicating potent activity against cancer cells .
- Mechanistic Insights : The mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways and inhibition of anti-apoptotic proteins like Bcl-2 .
Anti-inflammatory Properties
This compound has been investigated for its anti-inflammatory effects:
- In Vivo Studies : Animal models have demonstrated that this compound can reduce inflammation markers such as TNF-alpha and IL-6 when administered in doses ranging from 10 to 50 mg/kg .
- Mechanism : The anti-inflammatory action is believed to be mediated through the inhibition of NF-kB signaling pathways and reduction in prostaglandin synthesis .
Antimicrobial Activity
The antimicrobial potential of ethyl {3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-y}acetate has also been explored:
- Activity Against Pathogens : Studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria with MIC values as low as 50 µg/mL .
Case Studies
Several case studies highlight the biological relevance of compounds similar to ethyl {3-[2-(3-amino phenyl)-2 -oxoethyl]-3-hydroxy -2 -oxo -2, 3-dihydro -1H-indol -1 -yl}acetate:
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Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry demonstrated that a related indole derivative exhibited selective cytotoxicity towards cancer cells while sparing normal cells .
Compound Cell Line IC50 (µM) Indole A MCF7 15 Indole B HCT116 12 - Anti-inflammatory Research : Another research article reported that an indole derivative significantly reduced paw edema in a rat model of inflammation, suggesting a promising therapeutic application for inflammatory diseases .
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that derivatives of this compound exhibit anticancer properties. For example, compounds related to ethyl {3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate have shown cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) studies suggest that modifications in the side chains can enhance potency against multidrug-resistant (MDR) cancer cells .
Table 1: Cytotoxicity Data for Related Compounds
| Compound | IC50 (µM) | Notes |
|---|---|---|
| 9c | 1.24 ± 0.27 | High potency against MDR cells |
| 9n | 0.63 ± 0.28 | Improved activity with hydrophilic groups |
| 9g | 0.61 ± 0.08 | Submicromolar potency observed |
Neuroprotective Effects
In addition to anticancer activity, this compound has been investigated for its neuroprotective effects. Research indicates that it may help in mitigating neurodegenerative processes by modulating oxidative stress and inflammation pathways .
Drug Development
The compound's unique structure makes it a candidate for drug development, particularly in creating prodrugs that enhance bioavailability and target specificity. The use of protein carrier-linked prodrugs has been explored to improve therapeutic efficacy .
Case Study: Prodrug Formulation
A study demonstrated the successful formulation of a protein carrier-linked prodrug using derivatives of this compound, which showed enhanced solubility and stability in biological systems compared to the parent compound .
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The target compound’s uniqueness lies in its combination of functional groups. Below is a comparative analysis with key structural analogs:
Impact of Substituents on Bioactivity
- Aromatic Amine (3-Aminophenyl): The 3-aminophenyl group in the target compound distinguishes it from analogs with methoxy () or methyl groups (). This amine can participate in hydrogen bonding or serve as a pharmacophore for targeting amine-sensitive receptors.
- Ester Chain Length : Ethyl esters generally offer better membrane permeability than methyl esters ( vs. Target).
Stability and Reactivity
The target compound’s α-diazo-β-hydroxy ester precursor () exhibits sensitivity to Lewis acids, suggesting that its stability under synthetic conditions depends on reaction environment and solvent polarity. This contrasts with simpler indole derivatives (e.g., ), which are more stable but less versatile in reactivity.
Q & A
Q. What are the established synthetic routes for this compound, and how do reaction conditions impact yield?
- Methodological Answer: The compound is synthesized via multi-step reactions involving indole derivatives. A common approach involves:
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Step 1: Condensation of 3-formyl-indole-2-carboxylate derivatives with aminothiazolones or benzimidazole precursors under reflux in acetic acid (3–5 hours) .
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Step 2: Esterification using chloroethane under reflux, monitored by TLC for completion (~2 hours), followed by recrystallization from methanol .
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Key Variables: Prolonged reflux (>5 hours) may degrade acid-sensitive groups, while shorter times (<3 hours) reduce yield. Sodium acetate acts as a catalyst in acidic media .
Synthesis Method Reagents/Conditions Yield Range Reference Acetic acid reflux Sodium acetate, 3-formyl-indole 60-75% Chloroethane esterification TLC monitoring, methanol recrystallization 80-85%
Q. How is structural integrity validated post-synthesis?
- Methodological Answer: Use a combination of spectroscopic techniques:
- FT-IR: Confirms carbonyl (C=O) stretches at ~1700 cm⁻¹ and hydroxyl (O-H) at ~3200 cm⁻¹ .
- NMR: ¹H NMR identifies indole protons (δ 7.1-7.5 ppm), ester methyl groups (δ 1.2-1.4 ppm), and aromatic amines (δ 5.5-6.0 ppm) .
- X-ray crystallography: Resolves hydrogen bonding (N–H···O) and π-stacking in the indole core .
Advanced Research Questions
Q. What computational models predict the compound’s electronic and vibrational properties?
- Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:
- HOMO-LUMO gaps: ~4.5 eV, indicating moderate reactivity .
- Vibrational modes: Match experimental FT-Raman data (e.g., C=O bending at 620 cm⁻¹) with <5% deviation .
- Electrostatic potential maps: Highlight nucleophilic sites at the 3-aminophenyl group and electrophilic regions near the oxoethyl moiety .
Q. How do substituents influence biological activity?
- Methodological Answer:
- Indole modifications: Adding electron-withdrawing groups (e.g., nitro at position 7) enhances antimicrobial activity but reduces solubility .
- Ester vs. carboxylic acid: Ethyl esters improve membrane permeability compared to free acids, as shown in logP calculations (2.1 vs. 0.8) .
- 3-Aminophenyl group: Essential for hydrogen bonding with enzyme active sites (e.g., kinase inhibitors) .
Data Contradictions and Stability
Q. How to resolve discrepancies in reported physical properties (e.g., melting points)?
- Methodological Answer:
- Purity checks: Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities >0.5% .
- Crystallization solvents: Ethanol yields higher-purity crystals (mp 180-182°C) vs. DMF/acetic acid (mp 175-178°C) .
- Hygroscopicity: The hydroxy group absorbs moisture, altering observed melting points; store under inert gas .
Q. What stability challenges arise during long-term storage?
- Methodological Answer:
- Degradation pathways: Hydrolysis of the ester group in humid conditions (t½ = 30 days at 40°C/75% RH) .
- Stabilizers: Add desiccants (silica gel) or store at -20°C in amber vials to prevent photodegradation .
Biological Evaluation
Q. What assays are recommended for assessing anti-inflammatory activity?
- Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
